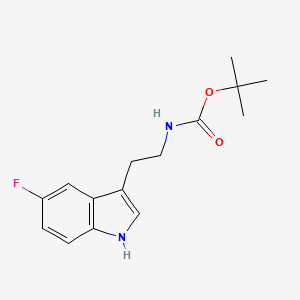

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate

Description

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate (CAS: 1059175-54-0) is a Boc-protected indole derivative with a fluorine substituent at the 5-position of the indole ring. Its molecular formula is C₁₅H₁₉FN₂O₂, and it has a molecular weight of 278.33 g/mol . This compound is commonly used as an intermediate in pharmaceutical synthesis, leveraging the Boc group’s stability to protect amines during multi-step reactions. The 5-fluoro substitution on the indole scaffold may influence electronic properties, solubility, and biological interactions compared to non-fluorinated analogs.

Properties

IUPAC Name |

tert-butyl N-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNSHTUMRBGNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679888 | |

| Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059175-54-0 | |

| Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 5-Fluoroindole with tert-Butyl (2-bromoethyl)carbamate

A key method involves the reaction of 5-fluoroindole with tert-butyl (2-bromoethyl)carbamate under basic conditions to form the target carbamate.

-

- 5-Fluoroindole as starting material.

- tert-Butyl (2-bromoethyl)carbamate as alkylating agent.

- Base such as sodium hydride or potassium carbonate.

- Solvent: Typically N,N-dimethylformamide (DMF) or dichloromethane (CH2Cl2).

- Temperature: Room temperature to mild heating.

- Reaction time: Several hours to overnight.

-

- The indole nitrogen acts as a nucleophile, attacking the electrophilic carbon in the bromoethyl carbamate.

- This forms the N-alkylated intermediate, which upon workup yields the tert-butyl carbamate-protected indole derivative.

-

- Yield: Generally moderate to high (60–85%).

- Purification: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures.

- Characterization: 1H NMR shows characteristic peaks for the tert-butyl group (~1.43 ppm, 9H, singlet), aromatic protons, and ethyl linker protons.

This method is documented in the synthesis of tert-Butyl (2-(5-fluoro-1H-indol-1-yl)ethyl)carbamate, with detailed NMR data confirming structure.

Alternative Approach: Two-Step Synthesis via 2-(5-Fluoro-1H-indol-3-yl)ethanamine Intermediate

Another route involves:

Synthesis of 2-(5-fluoro-1H-indol-3-yl)ethanamine:

- Starting from 5-fluoroindole, a side chain is introduced at the 3-position by alkylation or reductive amination methods.

- This intermediate amine is isolated or used directly.

Protection with Di-tert-butyl Dicarbonate (Boc2O):

- The amine is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH) in a biphasic solvent system (ethyl acetate and dichloromethane).

- Reaction temperature is initially 0 °C, then warmed to room temperature.

- After completion, the mixture is quenched with saturated sodium bicarbonate, extracted, dried, and purified.

-

- Allows for selective protection of the amine.

- Can be applied to various substituted indole ethanamines.

Typical Yields: 70–90% for the Boc-protected product.

Notes on Protecting Group Strategies

The tert-butyl carbamate (Boc) group is preferred for protecting the aminoethyl side chain due to:

- Stability under a variety of reaction conditions.

- Easy removal under acidic conditions if needed.

- Compatibility with fluorinated indole systems.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- NMR Spectroscopy:

- 1H NMR signals for the tert-butyl group appear as a singlet around 1.43 ppm (9H).

- Aromatic protons of the 5-fluoroindole ring show characteristic splitting patterns influenced by the fluorine substituent.

- Ethyl linker protons appear as multiplets or quartets/triplets in the 3.4–4.5 ppm range.

- Purification:

- Silica gel chromatography using mixtures of ethyl acetate and petroleum ether is effective.

- Yields:

- Reported yields vary with method and scale but generally fall between 60% and 90%, indicating efficient synthesis.

Chemical Reactions Analysis

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate undergoes several types of chemical reactions:

Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, releasing the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed under specific conditions to yield the corresponding primary amine, potentially increasing the molecule’s polarity and bioactivity.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H19FN2O2

- Molecular Weight : 278.32 g/mol

- CAS Number : 1059175-54-0

The compound features a tert-butyl group attached to an ethyl chain that connects to a 5-fluoro-indole moiety, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate is being investigated for its potential therapeutic applications due to its ability to interact with various biological targets. Key areas of research include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. For example, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers, with IC50 values ranging from 8.7 µM to 12.3 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

| HCT116 | 8.7 | Inhibition of cell proliferation |

| A549 | 12.3 | Disruption of mitochondrial function |

The compound is being studied for various potential biological activities, including:

- Antiviral Properties : Research indicates that indole derivatives can exhibit antiviral effects, potentially making this compound a candidate for further investigation in antiviral drug development.

- Antimicrobial Properties : The indole structure is associated with antimicrobial activity, suggesting that tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate may have similar effects.

Synthetic Intermediate

In organic synthesis, this compound serves as an intermediate in the production of more complex indole derivatives. Its unique structure allows for further functionalization, enabling the synthesis of compounds with enhanced biological activities or novel properties.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate:

- In Vitro Studies : These studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines through caspase activation.

- Comparative Studies : Research comparing this compound with analogs like tert-butyl (2-(5-chloro-1H-indol-3-yl)ethyl)carbamate reveals differences in potency and mechanism, highlighting the importance of the fluorine substitution in enhancing biological activity.

Mechanism of Action

Currently, there is no specific scientific literature available on the mechanism of action of tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate. Without knowledge of its biological target or activity, it is challenging to speculate on its mechanism. indole derivatives often interact with multiple receptors and pathways, contributing to their diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Indole-Based tert-Butyl Carbamates

The following table compares structural analogs of tert-butyl carbamates with indole backbones, highlighting substituent positions and molecular properties:

| Compound Name | CAS Number | Substituent (Indole Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate | 1059175-54-0 | 5-Fluoro | C₁₅H₁₉FN₂O₂ | 278.33 |

| tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate | 1158999-98-4 | 6-Fluoro | C₁₅H₁₉FN₂O₂ | 278.32 |

| tert-Butyl (2-(5-methyl-1H-indol-3-yl)ethyl)carbamate | 1228552-55-3 | 5-Methyl | C₁₆H₂₂N₂O₂ | 274.37 |

| tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | Not Provided | None (Unsubstituted) | C₁₅H₂₀N₂O₂ | 260.33 (estimated) |

Key Observations:

Substituent Position: The 5-fluoro and 6-fluoro isomers (e.g., CAS 1059175-54-0 vs. 1158999-98-4) share identical molecular formulas and nearly identical weights, but fluorine’s position alters electronic and steric effects. The 5-methyl analog (CAS 1228552-55-3) has a hydrophobic methyl group, which could improve lipid solubility but reduce polarity compared to fluorinated derivatives .

Molecular Weight Trends :

- Fluorine substitution increases molecular weight slightly compared to the unsubstituted analog (260.33 vs. 278.33 g/mol).

- The methyl-substituted compound has a lower molecular weight (274.37 g/mol) than the fluoro analogs, despite having an additional carbon, due to fluorine’s higher atomic mass.

Hypothesized Property Differences

While experimental data on solubility or melting points are unavailable in the provided evidence, the following trends are inferred from structural features:

- Metabolic Stability: Fluorine’s presence may reduce oxidative metabolism in vivo, a common advantage in drug design compared to non-fluorinated analogs .

- Reactivity : The electron-withdrawing fluorine substituent could deactivate the indole ring toward electrophilic substitution, whereas methyl groups activate it.

Biological Activity

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. This compound belongs to the class of carbamates and is characterized by its unique indole structure, which is known for various biological activities. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₅H₁₉FN₂O₂

- Molecular Weight : 278.32 g/mol

- CAS Number : 1059175-54-0

The biological activity of tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate can be attributed to its interactions with various biological targets:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on receptor tyrosine kinases, which play critical roles in cell signaling and tumor progression. For instance, compounds derived from indole structures have been reported to inhibit VEGFR-2 kinase, a key player in angiogenesis, with IC50 values indicating effective inhibition at micromolar concentrations .

- Antitumor Activity : The indole moiety is associated with anticancer properties. Research indicates that derivatives of indole can induce apoptosis in cancer cells and inhibit proliferation in various tumor cell lines, including HeLa and HCT116 .

- Neuroprotective Effects : Indole derivatives are also explored for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activities, potentially benefiting conditions like neurodegeneration .

Antitumor Activity

A study investigated the effects of related indole derivatives on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 0.87 | Apoptosis induction |

| Compound B | HeLa | 0.55 | Cell cycle arrest |

| tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate | A375 | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

Neuroprotective Effects

Research has shown that compounds similar to tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate can protect neuronal cells from oxidative stress-induced damage. In vitro studies indicated a reduction in reactive oxygen species (ROS) levels in treated neuronal cultures:

| Treatment | ROS Levels (Relative to Control) |

|---|---|

| Control | 100% |

| tert-Butyl Carbamate | 65% |

| Vitamin E | 70% |

Q & A

Q. What are the recommended synthetic routes for tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via carbamate-protection strategies. A typical approach involves reacting 5-fluoro-1H-indole-3-ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Catalytic DMAP (4-dimethylaminopyridine) or triethylamine is often used to enhance reaction efficiency. Key parameters include maintaining a temperature of 0–25°C and monitoring progress via TLC or HPLC. For optimization, adjust stoichiometry (1:1.2 molar ratio of amine to Boc anhydride) and ensure anhydrous conditions to minimize side reactions like hydrolysis .

Q. How should researchers handle and store tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate to ensure stability during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture, as carbamates are susceptible to hydrolysis. Prior to use, equilibrate to room temperature in a desiccator. Conduct stability tests via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) to establish shelf-life. Refer to SDS guidelines for handling volatile byproducts and use fume hoods to mitigate inhalation risks .

Q. What spectroscopic techniques are critical for characterizing tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate?

- Methodological Answer : Use 1H/13C NMR to confirm the Boc-protected amine and indole moieties (e.g., tert-butyl protons at δ ~1.4 ppm, indole NH at δ ~10.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+: ~307.16 g/mol). FT-IR identifies carbamate C=O stretching (~1690–1720 cm⁻¹). For purity, employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can address diastereoselectivity challenges in synthesizing tert-butyl carbamate derivatives with chiral centers?

- Methodological Answer : For chiral analogs, employ asymmetric catalysis (e.g., chiral Brønsted acids or transition-metal complexes) or kinetic resolution. For example, Troiani et al. (2011) used biocatalytic procedures with lipases to achieve enantiomeric excess >99% in carbamate intermediates. Monitor diastereomer ratios via chiral HPLC or SFC (supercritical fluid chromatography) and optimize solvent polarity (e.g., hexane/isopropanol mixtures) to enhance separation .

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or residual impurities. Use computational tools (e.g., DFT calculations with Gaussian) to simulate NMR shifts under experimental conditions (e.g., DMSO-d6 vs. CDCl3). Compare experimental HSQC and HMBC spectra to confirm coupling patterns. For impurities, employ preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) and re-analyze .

Q. What advanced purification techniques are effective for removing byproducts with similar polarity to tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate?

- Methodological Answer : Use flash chromatography with gradient elution (e.g., 5–50% ethyl acetate in hexane) or countercurrent chromatography (CCC) for high-resolution separation. For persistent byproducts, derivatize with a UV-active tag (e.g., dansyl chloride) to enhance detection sensitivity. Alternatively, employ size-exclusion chromatography (SEC) to separate based on molecular weight differences .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data for tert-butyl carbamate derivatives?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute oral toxicity vs. dermal irritation) may stem from assay conditions (e.g., in vitro vs. in vivo models). Cross-reference SDS data (e.g., H302 for oral toxicity, H315 for skin irritation) with OECD guideline-compliant studies. Perform dose-response assays in relevant cell lines (e.g., HepG2 for hepatotoxicity) and validate with zebrafish embryo models to reconcile differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.